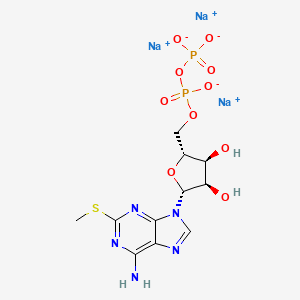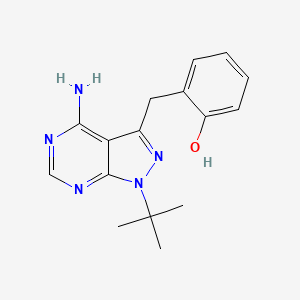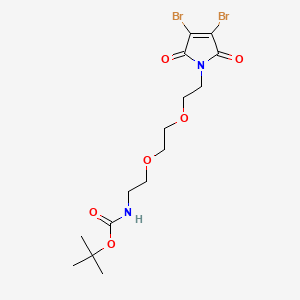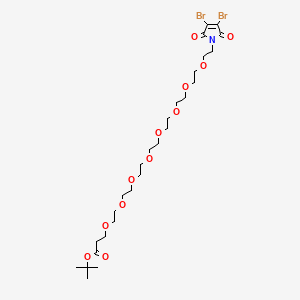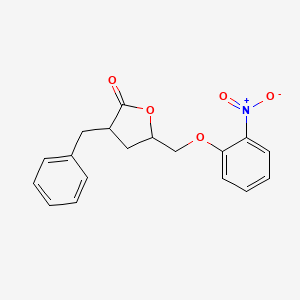
A-1210477
Vue d'ensemble
Description
A-1210477 est un inhibiteur sélectif de la leucémie myéloïde cellulaire 1 (MCL-1), un membre de la famille des protéines B-cell lymphoma 2 (BCL-2). MCL-1 est une protéine anti-apoptotique qui joue un rôle crucial dans la survie des cellules cancéreuses en empêchant l'apoptose. This compound se lie à MCL-1 avec une forte affinité et une spécificité, favorisant l'apoptose dans les cellules cancéreuses dépendantes de MCL-1 .
Applications De Recherche Scientifique
A-1210477 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
A-1210477 is a potent and selective inhibitor of MCL-1 . MCL-1, a member of the BCL-2 family, is an anti-apoptotic protein that is frequently amplified in cancer . It plays a key role in cancer cell survival .
Mode of Action
This compound specifically binds to MCL-1 with an affinity of 0.45 nM , disrupting the MCL-1/BIM complexes . This disruption induces apoptosis only in cell lines that show dependency on MCL-1 protein . It also inhibits MCL-1/NOXA interactions .
Biochemical Pathways
The compound’s action affects the mitochondrial apoptotic pathway, which is controlled by the BCL-2 family proteins . By inhibiting MCL-1, this compound disrupts the balance between pro-apoptotic and anti-apoptotic BCL-2 family proteins, triggering apoptosis .
Result of Action
This compound induces apoptosis in multiple myeloma and non-small cell lung cancer cell lines . It also demonstrates single-agent killing of MCL-1-dependent cancer cells . Furthermore, it has been shown to synergize with navitoclax, a BCL-2/BCL-XL inhibitor, to induce apoptosis in various cancer cell lines .
Action Environment
The effectiveness of this compound can be influenced by the cellular environment, particularly the expression levels of MCL-1. For instance, cell lines with high MCL-1 levels are less sensitive to BCL-2/BCL-XL antagonists but are sensitive to this compound . .
Analyse Biochimique
Biochemical Properties
A-1210477 specifically binds MCL-1 and promotes apoptosis of cancer cells in an MCL-1-dependent manner . It has been shown to disrupt the MCL-1/BIM complexes . This compound inhibits MCL-1-NOXA interactions with an IC50 of approximately 1 μM, while having no effect on BCL-2-BIM or BCL-XL-BCL-XS interactions .
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including the breast cancer cell line HCC-1806 . It has also been shown to reduce the amount of BIM co-immunoprecipitated with MCL-1 antibody . Furthermore, this compound has been shown to trigger apoptosis signaling and reduce the levels of putative stem biomarkers in HCC cell lines .
Molecular Mechanism
This compound acts by binding to MCL-1 and preventing its degradation . This leads to the disruption of MCL-1/BIM complexes, thereby promoting apoptosis . It also inhibits MCL-1-NOXA interactions .
Temporal Effects in Laboratory Settings
This compound has been shown to trigger rapid cell death, sometimes occurring within 0.5–1 hour . This suggests that this compound has a quick onset of action.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
A-1210477 est synthétisé par un processus en plusieurs étapes impliquant diverses réactions chimiques. Le nom chimique du composé est l'acide 7- (5- ( (4- (4- (N,N-diméthylsulfamoyl)pipérazin-1-yl)phénoxy)méthyl)-1,3-diméthyl-1H-pyrazol-4-yl)-1- (2-morpholinoéthyl)-3- (3- (naphtalène-1-yloxy)propyl)-1H-indole-2-carboxylique . La synthèse implique les étapes clés suivantes :
- Formation du cycle pyrazole.
- Introduction du fragment indole.
- Attachement du groupe naphtalèneoxypropyle.
- Addition du groupe morpholinoéthyle.
- Couplage final avec le dérivé de la diméthylsulfamoyl pipérazine.
Méthodes de Production Industrielle
La production industrielle d'this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci implique l'utilisation de réacteurs à haut débit, de synthèse automatisée et de techniques de purification pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
A-1210477 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier certains groupes fonctionnels au sein de la molécule.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium lithium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .
Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'Action
This compound exerce ses effets en se liant spécifiquement au domaine BH3 de MCL-1, empêchant ainsi MCL-1 d'interagir avec des protéines pro-apoptotiques telles que BAX et BAK. Cette perturbation des interactions de MCL-1 conduit à l'activation de la voie apoptotique intrinsèque, entraînant l'induction de l'apoptose dans les cellules cancéreuses dépendantes de MCL-1 . La forte affinité et la sélectivité du composé pour MCL-1 en font un outil précieux pour étudier les mécanismes moléculaires de l'apoptose et pour développer des thérapies anticancéreuses ciblées .
Comparaison Avec Des Composés Similaires
A-1210477 est comparé à d'autres inhibiteurs de MCL-1, tels que :
S63845 : Un inhibiteur puissant de MCL-1 avec une affinité plus élevée pour MCL-1 qu'this compound.
ABT-263 (Navitoclax) : Un inhibiteur de BCL-2/BCL-XL qui peut être utilisé en association avec this compound pour améliorer ses effets anticancéreux.
This compound est unique en raison de sa forte sélectivité pour MCL-1 et de sa capacité à surmonter la résistance aux autres inhibiteurs de la famille BCL-2 .
Propriétés
IUPAC Name |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVAWGSQPHFXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does A-1210477 interact with its target MCL-1?
A1: this compound binds directly to the BH3-binding groove of MCL-1, mimicking the interaction of pro-apoptotic BH3-only proteins. [] This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, freeing them to induce apoptosis. [, , , ]
Q2: What are the downstream effects of MCL-1 inhibition by this compound?
A2: By inhibiting MCL-1, this compound promotes the activation of pro-apoptotic proteins like BAK and BAX. [, , ] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately triggering apoptosis. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C43H49N7O7S, and its molecular weight is 792.0 g/mol.
Q4: What is known about the stability of this compound under various conditions and potential formulation strategies to improve its stability, solubility, or bioavailability?
A4: While the research focuses on the biological activity of this compound, specific details regarding its stability under various conditions and formulation strategies are not explicitly provided.
Q5: Which cancer cell lines are sensitive to this compound in vitro?
A5: this compound has demonstrated efficacy against a variety of cancer cell lines in vitro, including:
- Acute Myeloid Leukemia (AML): OCI-AML3, MOLM13, MV4-11, HL-60, KG-1, Kasumi [, , , , ]
- Acute Lymphoblastic Leukemia (ALL): Bal-KHc []
- Multiple Myeloma: H929, MM.1S [, ]
- Cervical Cancer: HeLa, C33A, SiHa, CaSki []
- Esophageal Squamous Cell Carcinoma (ESCC): 4-nitroquinoline-1-oxide (4-NQO)-induced ESCC mouse model []
- Triple-Negative Breast Cancer (TNBC): MDA-MB-231 [, , ]
- Diffuse Large B Cell Lymphoma (DLBCL): U-2946 []
Q6: Has this compound shown efficacy in vivo, and if so, in which animal models?
A6: Yes, this compound has shown promising antitumor activity in vivo:
- AML: this compound reduced AML cell burden in xenograft mouse models using MOLM13 and patient-derived AML cells. []
- ESCC: this compound decreased tumor formation and weight loss in a dose-dependent manner in a mouse model of ESCC induced by 4-NQO. []
Q7: Are there any clinical trials currently underway with this compound?
A7: While this compound has shown promising preclinical results, the provided research does not mention any ongoing clinical trials.
Q8: What are the known mechanisms of resistance to this compound?
A8: Research suggests that resistance to this compound can emerge through:
- Upregulation of other anti-apoptotic BCL-2 family members: Increased expression of BCL-XL, BCL-2 A1, or BFL-1 has been observed in some this compound-resistant cells. [, , ]
- Activation of alternative pro-survival pathways: Increased activity of the MAPK pathway, leading to elevated MCL-1 expression, has been linked to this compound resistance. []
- Metabolic reprogramming: Targeting glutamine metabolism can sensitize resistant cells to this compound, suggesting metabolic adaptation as a resistance mechanism. [, ]
Q9: Does cross-resistance exist between this compound and other anti-cancer agents?
A9: The research highlights a potential for cross-resistance between this compound and venetoclax (ABT-199), a BCL-2 selective inhibitor. Venetoclax treatment can lead to upregulation of MCL-1, conferring resistance to this compound. [] Conversely, this compound can overcome resistance to ABT-737, a BCL-2/BCL-XL inhibitor, in AML cells by targeting MCL-1. []
Q10: Which combination therapies involving this compound have shown promise in preclinical studies?
A10: this compound has demonstrated synergistic anti-cancer activity in combination with several agents, including:
- Other BH3 mimetics: Combining this compound with venetoclax (ABT-199), ABT-263 (navitoclax), or A-1155463 (BCL-XL inhibitor) has shown synergistic effects in various cancer cell lines. [, , , , , ]
- CDK9 inhibitors: Co-administration of this compound with CDK9 inhibitors downregulates MCL-1 expression and enhances apoptosis in ABT-199-resistant cells. []
- MEK inhibitors: Combined treatment with this compound and the MEK inhibitor cobimetinib effectively reverses apoptosis resistance in BRAFV600E-mutant colorectal cancer cells by suppressing MCL-1 expression. [, ]
- mTOR inhibitors: this compound synergizes with mTOR inhibitors like AZD2014 and rapamycin to induce apoptosis in AML cells, suggesting a role for mTOR signaling in this compound resistance. []
Q11: What is the rationale for combining this compound with other agents?
A11: Combining this compound with other agents aims to:
- Overcome resistance mechanisms: Targeting multiple anti-apoptotic proteins or pro-survival pathways can enhance efficacy and potentially prevent or delay resistance development. [, , , , , , , , ]
- Achieve synergistic cytotoxicity: Combining this compound with other drugs can induce greater cell death than either agent alone. [, , , , , ]
Q12: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?
A12: The level of MCL-1 expression in cancer cells is suggested as a potential biomarker for predicting sensitivity to this compound. [, , ] Additionally, the ratio of BIM to BCL-2 has been implicated as a predictor of sensitivity to ABT-199, and considering the interplay between MCL-1 and BCL-2, this ratio could potentially be investigated for this compound as well. []
Q13: Have there been any studies exploring targeted delivery strategies for this compound?
A13: One study describes a biomimetic nanomedicine utilizing apolipoprotein E (ApoE) peptide-decorated red blood cell membrane and pH-sensitive dextran nanoparticles for brain-targeted delivery of this compound in combination with ABT-263 for glioblastoma therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



